7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Overview
Description
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of various mental disorders such as anxiety, insomnia, and seizures .
Mechanism of Action
Target of Action
The primary targets of this compound are benzodiazepine receptors (BDRs) . These receptors are found in the central nervous system and are known to mediate a variety of functions, including sleep, relaxation, and memory .
Mode of Action
This compound acts as an agonist at the benzodiazepine receptors . It binds to these receptors, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This results in an increase in inhibitory effects within the central nervous system .
Biochemical Pathways
The compound’s action on benzodiazepine receptors affects several biochemical pathways. It is hypothesized that the orexigenic effect of benzodiazepines is mediated by their binding to α2/α3-subunits of one GABA A receptor subtype . The binding of benzodiazepines to BDRs in the brainstem parabrachial caudate nucleus, from where information regarding flavor is transmitted to the thalamus flavor region, is probably involved in the manifestation of a hyperphagic effect .
Pharmacokinetics
The compound’s pharmacokinetic properties include its bioavailability, metabolism, and excretion. The bioavailability of this compound in rats is reported to be 16.7% . It undergoes hepatic metabolism, specifically aromatic oxidation and C3-hydroxylation . The compound’s elimination half-life ranges from 6 to 18 hours , and it is excreted renally .
Result of Action
The molecular and cellular effects of this compound’s action include both orexigenic and anorexigenic effects at low doses (2.07 – 2.21 μM) . It has been shown to increase appetite and food intake, exhibiting a hyperphagic effect in both animal experiments and in the clinic .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects can be influenced by the presence of other substances in the body. Co-administration of leptin, a hormone that reduces appetite and food intake, and this compound, which exhibited a pronounced orexigenic effect, reduced appetite by 73% .
Future Directions
There is ongoing research into the effects of these compounds on appetite in rats . Further studies could explore the potential of these compounds in the treatment of disorders such as obesity or anorexia. Additionally, the compound’s effects on neuropathic pain and seizures of different etiology are being investigated .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one are primarily due to its binding to benzodiazepine, cholecystokinin (CCK), and bradykinin receptors . This compound has been shown to exhibit both orexigenic and anorexigenic effects at low doses (2.07 – 2.21 μM) in rats .
Cellular Effects
In cellular processes, 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one influences cell function by modulating appetite and food intake . It does this by interacting with GABA A receptor subtypes in the brainstem parabrachial caudate nucleus .
Molecular Mechanism
The molecular mechanism of action of 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one involves binding to α2/α3-subunits of one GABA A receptor subtype . This binding is thought to mediate the orexigenic effect of the compound .
Dosage Effects in Animal Models
In animal models, the effects of 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one vary with dosage . At low doses, it exhibits both orexigenic and anorexigenic effects
Preparation Methods
The synthesis of 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves several steps. One common method includes the reaction of 2-amino-5-bromo-2’-chlorobenzophenone with glycine in the presence of a base, followed by cyclization to form the benzodiazepine ring . Industrial production methods often involve the use of substituted 2-aminobenzophenones with subsequent acylation, amination, and cyclization . The reaction conditions typically require elevated temperatures and the presence of catalysts such as zinc chloride .
Chemical Reactions Analysis
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-hydroxy derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Alkylation reactions with alkyl tosylates can produce 1-alkyl derivatives.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl tosylate . The major products formed from these reactions include 3-hydroxy derivatives, amines, and 1-alkyl derivatives .
Scientific Research Applications
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several scientific research applications:
Comparison with Similar Compounds
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is similar to other benzodiazepines such as diazepam, lorazepam, and clonazepam . it is unique due to its specific substitution pattern, which includes a bromine atom at the 7-position and a chlorine atom at the 2’-position . This unique structure contributes to its distinct pharmacological profile, including its potency and duration of action .
Similar compounds include:
Diazepam: Commonly used for anxiety and muscle spasms.
Lorazepam: Known for its use in treating severe anxiety and insomnia.
Clonazepam: Used primarily for seizure disorders and panic disorders.
Properties
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUSQDROUHISB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324527 | |
Record name | 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642547 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89445-67-0 | |
Record name | 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.